molecular formula C16H12N2O4S B3018859 methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate CAS No. 1024263-82-8

methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate

Cat. No. B3018859
CAS RN: 1024263-82-8
M. Wt: 328.34
InChI Key: QONKUASNWXJLEM-UHFFFAOYSA-N
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Description

The compound of interest, methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate, is a complex molecule that appears to be related to various thiophene derivatives studied for their potential applications in medicine, sensing, and material science. Thiophene derivatives are known for their utility in pharmaceuticals, agrochemicals, and dyestuffs, but they also raise concerns due to their potential toxic effects in humans .

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was synthesized and its crystal structure was analyzed, showing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group . Another study reported the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction involving nucleophilic substitution . Although the exact synthesis of the compound is not detailed in the provided papers, these studies offer insights into the methodologies that could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been a subject of interest in several studies. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was determined, revealing the orientation of the carbonyl group and the stabilization of the structure by intra- and intermolecular hydrogen bonds . Another study presented the single crystal X-ray structure of a complex thiophene derivative, providing detailed crystallographic data . These analyses are crucial for understanding the molecular geometry, conformation, and potential reactivity of the compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their functionalization and application. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . The study of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives also involved assessing their reactivity towards cytochrome P450, which is critical for understanding their metabolic pathways and potential toxicological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. High-performance liquid chromatography (HPLC) assays have been developed for the determination of thiophene derivatives in biological samples, demonstrating their rapid metabolism and deesterification . The functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups has been shown to induce gas adsorption and sensing properties, highlighting the importance of the thiophene moiety in material science applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways related to these activities.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-22-16(21)14-12(6-7-23-14)18-15(20)13(19)10-8-17-11-5-3-2-4-9(10)11/h2-8,17H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONKUASNWXJLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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